2-Amino-1,3-dimethylguanidine hydroiodide

Description

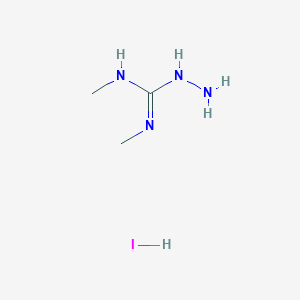

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-2,3-dimethylguanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4.HI/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOKBKZRXOPPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991841 | |

| Record name | N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71440-83-0 | |

| Record name | NSC72520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2 Amino 1,3 Dimethylguanidine Hydroiodide in Advanced Chemical Research

Utilization as Reagents in Modern Organic Synthesis

The unique structural features of guanidines make them valuable reagents in organic synthesis. researchgate.net Their high basicity, nucleophilicity, and hydrogen-bonding capabilities are harnessed in various synthetic transformations. researchgate.net

Guanidines serve as essential building blocks for synthesizing a wide array of more complex molecules, particularly nitrogen-containing heterocycles and biguanide (B1667054) derivatives. nih.govarkat-usa.org The 2-amino-1,3-dimethylguanidine moiety, with its multiple nitrogen atoms, can act as a versatile precursor. For instance, the reaction of guanidines with bifunctional electrophiles is a common strategy for constructing heterocyclic rings like pyrimidines and imidazoles. researchgate.net

The presence of an additional amino group, as in 2-amino-1,3-dimethylguanidine, offers a distinct point for functionalization. This allows for its potential use in synthesizing biguanides through reactions with cyanoguanidines or similar reagents. nih.gov Biguanides are an important class of compounds with applications ranging from pharmaceuticals to catalysts. nih.gov Furthermore, the guanidine (B92328) core can be incorporated into larger molecular frameworks to create functional building blocks for supramolecular chemistry or peptide synthesis, where they can act as arginine mimetics. researchgate.netcardiff.ac.uk

Table 1: Illustrative Examples of Heterocycles Synthesized from Guanidine Derivatives This table presents general reactions of guanidines to illustrate the potential of 2-Amino-1,3-dimethylguanidine hydroiodide as a building block. Specific yields and conditions would need to be empirically determined for this particular compound.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| Guanidine | β-Diketone | Substituted Pyrimidine |

| Guanidine | α-Haloketone | Substituted Imidazole |

| Guanidine | Ethyl Cyanoacetate | Aminopyrimidine Derivative |

Applications in Organocatalysis and Phase-Transfer Catalysis

Guanidines and their corresponding guanidinium (B1211019) salts are prominent organocatalysts. researchgate.net Free-base guanidines are strong Brønsted bases and are used to catalyze reactions such as Michael additions, aldol (B89426) reactions, and cyanation reactions. researchgate.netopenrepository.commdpi.com Their catalytic cycle typically involves deprotonating a substrate to generate a reactive nucleophile. researchgate.net

Conversely, the protonated form, the guanidinium ion, is an effective hydrogen-bond donor catalyst. The delocalized positive charge allows it to activate electrophiles and stabilize anionic intermediates or transition states through hydrogen bonding. researchgate.netmdpi.com 2-Amino-1,3-dimethylguanidine hydroiodide, as a guanidinium salt, could potentially be employed directly in such catalytic applications. Chiral versions of guanidine catalysts have been developed for asymmetric synthesis, achieving high enantioselectivity in various C-C bond-forming reactions. openrepository.comsoton.ac.uk

In phase-transfer catalysis, lipophilic guanidinium salts can act as catalysts, facilitating the transport of anionic reagents from an aqueous phase to an organic phase where the reaction occurs. The bulky organic substituents on the guanidinium core enhance its solubility in the organic phase, enabling this catalytic process.

Design and Engineering of Ligands in Coordination Chemistry

The nitrogen-rich guanidine framework is an excellent scaffold for designing ligands for coordination chemistry. nih.gov Guanidines and their deprotonated forms (guanidinates) can coordinate to a vast range of metal centers across the periodic table, forming stable complexes with diverse structures and reactivity. mdpi.comat.ua

Guanidine-based ligands can exhibit remarkable versatility in their coordination modes. at.ua Neutral guanidines typically coordinate in a monodentate fashion through their imine nitrogen atom. at.uabohrium.com However, the deprotonated form, the guanidinate anion, is a more common ligand in organometallic chemistry and most frequently acts as a bidentate, chelating ligand, forming a stable four-membered ring with the metal center. mdpi.combohrium.com Bridging coordination modes are also well-documented, allowing for the formation of multinuclear metal complexes. bohrium.com

The stability of the resulting metal complexes is influenced by both the electronic and steric properties of the substituents on the guanidine core. The N-methyl groups in 2-Amino-1,3-dimethylguanidine would influence the steric environment around the metal center, while the 2-amino group could potentially participate in coordination or secondary interactions like hydrogen bonding, potentially leading to more complex chelation behavior. researchgate.net

Table 2: Common Coordination Modes of Guanidinate Ligands This table illustrates the typical ways guanidinate ligands bind to metal centers.

| Coordination Mode | Description | Metal Center (Example) |

| κ¹-Monodentate | Binds through a single nitrogen atom. | Co(II), Tc(V) at.ua |

| κ²-Chelating | Binds through two nitrogen atoms to the same metal. | Zr(IV), Ru(II) mdpi.com |

| Bridging (μ-κ¹:κ¹) | Binds to two different metal centers. | Li, Cu(I) bohrium.com |

Synthesis and Characterization of Guanidinato Organometallic Compounds

Guanidinato organometallic complexes are typically synthesized via several routes, including salt metathesis between a metal halide and an alkali metal guanidinate, or by direct protonolysis of a metal alkyl or amide with a neutral guanidine. mdpi.com The latter method would be directly applicable to 2-Amino-1,3-dimethylguanidine.

Characterization of these complexes is routinely performed using standard techniques. X-ray crystallography is invaluable for unambiguously determining the solid-state structure and coordination mode. NMR spectroscopy provides information about the ligand environment in solution, while IR spectroscopy can confirm coordination by observing shifts in the C=N stretching frequency. at.ua These organometallic compounds have shown promise as catalysts in various reactions, including polymerization. bohrium.comresearchgate.net

Contributions to Advanced Materials Science

The incorporation of guanidine or guanidinium moieties into larger molecular structures can impart unique properties relevant to materials science. researchgate.netineosopen.org The strong basicity and hydrogen-bonding capabilities of the guanidine group can be exploited in the design of functional polymers and supramolecular assemblies. ineosopen.org For example, polymers containing guanidinium groups can exhibit pH-responsive behavior or act as anion-binding materials.

Guanidinium salts are also explored for their potential in creating "smart" materials. researchgate.net The propensity of the guanidinium cation to form extensive and robust hydrogen-bond networks can be used to direct the self-assembly of molecules into ordered structures, such as liquid crystals or organic frameworks. While specific applications for 2-Amino-1,3-dimethylguanidine hydroiodide in this field have not been reported, its structure is amenable to incorporation into polymeric backbones or as a functional side group, suggesting potential for its use in developing new materials with tailored properties. ineosopen.org

Precursors for Chemical Vapor Deposition (CVD) Techniques

Guanidine derivatives are recognized for their potential in forming volatile and thermally stable complexes with metals, making them attractive candidates as precursors for Chemical Vapor Deposition (CVD) and the related Atomic Layer Deposition (ALD) techniques. researchgate.net These processes are fundamental for fabricating high-quality thin films used in microelectronics and other advanced material applications.

The suitability of a precursor for CVD is largely dependent on its volatility and its ability to decompose cleanly at a specific temperature, depositing the desired material without incorporating impurities from the ligand. The propensity of guanidinate ligands to form stable, volatile metal complexes is a key attribute. researchgate.net For instance, related guanidinate precursors have been successfully used for the ALD of erbium(III) oxide (Er₂O₃) films, a material of interest in electronics and optics. researchgate.net The design of such precursors often involves modifying the alkyl groups on the nitrogen atoms to fine-tune the compound's volatility and thermal stability, properties essential for controlled film growth. umich.edu While research has focused on various substituted guanidinates, the fundamental characteristics of the guanidine core in compounds like 2-Amino-1,3-dimethylguanidine hydroiodide suggest its potential utility in this field, serving as a ligand that can be tailored for specific metal deposition processes.

Integration into the Development of Novel Functional Materials

The incorporation of guanidinium groups is a strategic approach for imparting specific functions to polymers and other materials. The strong, delocalized positive charge and hydrogen-bonding capabilities of the guanidinium cation are exploited to create materials with tailored biological, catalytic, or binding properties.

One prominent example is the functionalization of polymers, such as polynorbornenes, with guanidine residues. researchgate.net This modification can introduce antimicrobial properties, as the cationic guanidinium groups can interact with and disrupt the negatively charged cell membranes of bacteria. researchgate.net The structure of the guanidine residue can be varied to optimize activity and other material properties. researchgate.net Beyond antimicrobial applications, the guanidinium group's ability to engage in strong, specific non-covalent interactions makes it a valuable component in the design of supramolecular assemblies and materials intended for molecular recognition, such as sensors or separation media. The amino acid arginine, which features a guanidinium side chain, is a natural model for this, as it plays a critical role in protein-protein and protein-nucleic acid interactions through these forces. researchgate.netcardiff.ac.uk

Role in Advanced Chemical Biology and Molecular Transport Principles

In the realm of chemical biology, the guanidinium group is of paramount importance, primarily due to its central role in the function of cell-penetrating peptides (CPPs) and other molecular transporters. These systems are designed to carry molecules, including drugs and imaging agents, across the formidable barrier of the cell membrane.

Chemical Design Principles for Guanidinium-Rich Molecular Transport Systems

The discovery that certain proteins, like HIV-Tat, could cross cell membranes led to the identification of their guanidinium-rich domains as being responsible for this ability. nih.gov This has spurred the development of a wide range of synthetic "molecular transporters" or Guanidinium-Rich Transporters (GRTs). The design of effective GRTs is guided by several key principles:

The Guanidinium Headgroup : The guanidinium group is superior to other cationic groups like ammonium (B1175870) (found in lysine) for promoting cellular uptake. Its high basicity (pKa ≈ 13.4) ensures it remains protonated and positively charged across physiological pH ranges. researchgate.net This charge is delocalized over three nitrogen atoms, allowing it to form a stable, bidentate hydrogen-bond network with anionic groups on the cell surface. nih.govnih.gov

Number of Cationic Groups : Cellular uptake efficiency generally increases with the number of guanidinium groups attached to the molecular scaffold. nih.gov This is likened to the way a longer strip of Velcro provides a stronger attachment. nih.gov

Backbone and Spacing : The function of GRTs is not restricted to a peptide backbone. A variety of scaffolds, including peptoids, oligocarbonates, and phosphodiesters, have been shown to be effective, demonstrating that the guanidinium side chains are the primary functional element. nih.govstanford.edu Furthermore, the spacing and flexibility of the backbone can significantly influence uptake efficiency, with longer spacing sometimes proving beneficial. nih.gov

Polarity Chameleons : GRTs exhibit a remarkable ability to act as "polarity chameleons." They are highly water-soluble in the extracellular environment but can become effectively nonpolar upon forming an ion-pair complex with negatively charged membrane components, facilitating passage through the non-polar lipid bilayer. nih.govacs.org

| Design Principle | Description | Significance in Molecular Transport |

|---|---|---|

| Guanidinium Cation | Highly basic (pKa ≈ 13.4), with a delocalized positive charge. | Ensures a permanent positive charge at physiological pH for initial electrostatic attraction to the cell surface. researchgate.net |

| Bidentate H-Bonding | Ability to form two simultaneous hydrogen bonds with anionic acceptor groups (e.g., phosphates, sulfates). | Creates a stronger, more specific interaction with cell surface molecules compared to single-point interactions. nih.govnih.gov |

| Oligomeric Display | Multiple guanidinium groups are displayed along a molecular backbone. | Increases avidity for the cell surface, leading to significantly enhanced cellular uptake. nih.gov |

| Backbone Flexibility | The molecular scaffold can be varied (peptides, peptoids, etc.) to tune properties like stability and flexibility. | Allows for tailoring of the transporter for specific cargos and can improve uptake by optimizing presentation of guanidinium groups. nih.gov |

Physico-chemical Interactions with Biological Macromolecules and Architectures

The mechanism by which GRTs cross the cell membrane is rooted in their specific physicochemical interactions with components of the cell surface and other biological macromolecules. The primary interaction is electrostatic, occurring between the cationic guanidinium groups of the transporter and the anionic molecules prevalent on cell surfaces.

These anionic sites include the phosphate (B84403) groups of phospholipids, the sulfate (B86663) groups of heparan sulfate proteoglycans, and the carboxylate groups of membrane proteins. researchgate.netnih.gov The guanidinium group is uniquely suited for this interaction because its planar, Y-shaped structure and delocalized charge allow it to form a charge-neutralized, bidentate ion pair with these groups. nih.govacs.org This complexation masks the polarity of both the transporter and the cell surface anion, creating a localized, more lipophilic entity that can more readily partition into and translocate across the lipid membrane. nih.gov This process, termed 'adaptive translocation,' is one of the proposed mechanisms for uptake and can be driven by the cell's membrane potential. nih.gov

Beyond the cell membrane, the guanidinium group is also a key player in the recognition of other biological macromolecules. The side chain of arginine, for example, is frequently found at the interface of protein-nucleic acid complexes, where it interacts with the phosphate backbone of DNA and RNA through electrostatic and hydrogen-bonding interactions. cardiff.ac.uk This principle is exploited in designing synthetic molecules that can bind to nucleic acids for therapeutic or diagnostic purposes. researchgate.netcardiff.ac.uk

| Interacting Macromolecule/Architecture | Key Anionic Group | Nature of Interaction | Biological Consequence |

|---|---|---|---|

| Cell Surface (Phospholipids) | Phosphate (PO₄³⁻) | Bidentate hydrogen bonding and ion-pairing. | Initiates cellular uptake by neutralizing charge and facilitating membrane association. researchgate.netnih.gov |

| Cell Surface (Proteoglycans) | Sulfate (SO₄²⁻) | Bidentate hydrogen bonding and ion-pairing. | Contributes to the initial binding of the transporter to the extracellular matrix and cell surface. researchgate.netnih.gov |

| Membrane Proteins | Carboxylate (COO⁻) | Bidentate hydrogen bonding and ion-pairing. | Provides additional binding sites on the cell surface, enhancing the efficiency of uptake. nih.gov |

| Nucleic Acids (DNA/RNA) | Phosphate (PO₄³⁻) | Electrostatic attraction and hydrogen bonding. | Enables binding to the phosphate backbone, a key interaction for gene regulation and a target for synthetic binders. researchgate.netcardiff.ac.uk |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-1,3-dimethylguanidine hydroiodide with high purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives react with methylthio reagents (e.g., methylthiouronium salts) in acidic methanol/HCl solutions. Post-reaction, solvent removal under vacuum and recrystallization in polar solvents (e.g., ethanol/water mixtures) yield pure products. Yields of 67–77% are achievable with stoichiometric control and reaction times of 3–5 hours .

Q. Which analytical techniques are critical for confirming the structural integrity of 2-Amino-1,3-dimethylguanidine hydroiodide?

- Methodological Answer:

- 1H NMR (DMSO-d6): Assign peaks for NH2, CH3, and guanidine protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (FAB): Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–I]<sup>+</sup>).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks via CCDC databases (e.g., COD entry 4500533 for analogous hydroiodide structures) .

Q. How should 2-Amino-1,3-dimethylguanidine hydroiodide be stored to prevent degradation?

- Methodological Answer: Store at 2–8°C under inert gas (argon) to minimize hygroscopic decomposition. Stability studies on related hydroiodides show rapid iodide oxidation in humid environments, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can reaction mechanisms involving the iodine moiety in 2-Amino-1,3-dimethylguanidine hydroiodide be systematically investigated?

- Methodological Answer:

- Substitution Reactions: Track iodine displacement using halide-specific assays (e.g., AgNO3 precipitation for iodide release).

- Oxidation/Reduction: Employ cyclic voltammetry to study redox behavior. For example, iodine in nicotinamide hydroiodide participates in oxidative coupling reactions under basic conditions .

- Kinetic Studies: Vary temperature/pH to determine activation parameters (ΔH‡, ΔS‡) via Arrhenius plots .

Q. What computational approaches are effective in predicting the biological interactions of 2-Amino-1,3-dimethylguanidine hydroiodide?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding affinities with bacterial enzymes (e.g., DNA gyrase). Recent studies on guanidine analogs identified hydrogen bonds between NH groups and catalytic residues .

- MD Simulations: Simulate solvation dynamics in aqueous/I<sup>−</sup>-rich environments to assess iodide dissociation rates .

Q. How can contradictory data on the compound’s solubility and reactivity be resolved?

- Methodological Answer:

- Controlled Replicates: Standardize solvent systems (e.g., DMSO/water ratios) and purge oxygen to minimize side reactions.

- Cross-Validation: Compare NMR (D2O vs. DMSO) and HPLC retention times with authenticated standards. Discrepancies in solubility may arise from polymorphic forms, resolvable via PXRD .

Experimental Design Considerations

Q. What precautions are necessary when designing toxicity assays for 2-Amino-1,3-dimethylguanidine hydroiodide?

- Methodological Answer:

- Acute Toxicity Protocols: Reference LD50 data from structurally similar compounds (e.g., 26 mg/kg IV in mice for thiopseudourea hydroiodides).

- In Vitro Cytotoxicity: Use HEK-293 or HepG2 cells with MTT assays, accounting for iodide interference by including KI controls .

Q. What strategies optimize yield in scaled-up syntheses of hydroiodide salts?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.